Methanone, (3-((1,1-dioxido-2-isothiazolidinyl)methyl)-5-(phenylmethyl)phenyl)(8-hydroxy-1,6-naphthyridin-7-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Naphthyridine A is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of synthetic and medicinal chemistry. This compound is part of the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms. 1,6-Naphthyridine A is known for its diverse pharmacological activities, including anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Naphthyridine A can be synthesized through various methods, including traditional and eco-friendly approaches. One common method involves the Skraup reaction, where an aminopyridine and a glycerol derivative are heated in the presence of an oxidizing agent (e.g., nitrobenzene) and sulfuric acid . Another method is the Friedländer reaction, which uses 2-aminonicotinaldehyde as a starting material with a variety of carbonyl reaction partners, performed with high yield using water as the reaction solvent .
Industrial Production Methods
Industrial production of 1,6-Naphthyridine A often involves solventless, multicomponent protocols that are highly efficient and environmentally friendly. These methods typically yield multi-substituted 1,6-naphthyridines .
Chemical Reactions Analysis
Types of Reactions
1,6-Naphthyridine A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like nitrobenzene.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like arylboronic acids.
Common Reagents and Conditions
Oxidizing Agents: Nitrobenzene, sulfuric acid.
Reducing Agents: Hydrogen gas, metal catalysts.
Substitution Reagents: Arylboronic acids.
Major Products Formed
Monoarylated-1,6-naphthyridines: Formed by the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids.
Diarylated-1,6-naphthyridines: Formed by using two equivalents of arylboronic acids.
Scientific Research Applications
1,6-Naphthyridine A has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,6-Naphthyridine A involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and metastasis. The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation .
Comparison with Similar Compounds
1,6-Naphthyridine A can be compared with other similar compounds, such as:
1,5-Naphthyridine: Another member of the naphthyridine family, known for its biological activities and synthetic versatility.
1,8-Naphthyridine: Less potent compared to 1,6-Naphthyridine A in terms of c-Src inhibitory activity.
Pyrido[2,3-d]pyrimidines: Show similar structure-activity relationships but differ in potency and specific applications.
Properties
CAS No. |
422550-94-5 |
---|---|
Molecular Formula |
C26H23N3O4S |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
[3-benzyl-5-[(1,1-dioxo-1,2-thiazolidin-2-yl)methyl]phenyl]-(8-hydroxy-1,6-naphthyridin-7-yl)methanone |
InChI |
InChI=1S/C26H23N3O4S/c30-25(24-26(31)23-21(16-28-24)8-4-9-27-23)22-14-19(12-18-6-2-1-3-7-18)13-20(15-22)17-29-10-5-11-34(29,32)33/h1-4,6-9,13-16,31H,5,10-12,17H2 |
InChI Key |
UMPCIKHDGHZMJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CC2=CC(=CC(=C2)CC3=CC=CC=C3)C(=O)C4=NC=C5C=CC=NC5=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.